Otenabant hydrochloride

Catalog No.
S538306
CAS No.
686347-12-6
M.F
C25H26Cl3N7O
M. Wt
546.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Otenabant hydrochloride

CAS Number

686347-12-6

Product Name

Otenabant hydrochloride

IUPAC Name

1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide;hydrochloride

Molecular Formula

C25H26Cl3N7O

Molecular Weight

546.9 g/mol

InChI

InChI=1S/C25H25Cl2N7O.ClH/c1-2-31-25(24(28)35)11-13-33(14-12-25)22-20-23(30-15-29-22)34(17-9-7-16(26)8-10-17)21(32-20)18-5-3-4-6-19(18)27;/h3-10,15,31H,2,11-14H2,1H3,(H2,28,35);1H

InChI Key

KPYUQCJBZGQHPL-UHFFFAOYSA-N

SMILES

CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

CP945598; CP-945598; CP 945598; CP945,598; CP-945,598; CP 945,598; Otenabant HCl

Canonical SMILES

CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N.Cl

Description

The exact mass of the compound Otenabant hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-obesity effects:

Otenabant hydrochloride was initially studied for its potential to treat obesity. CB1R is expressed in adipocytes (fat cells) and the central nervous system, where it plays a role in regulating appetite and food intake. Blocking CB1R with Otenabant hydrochloride was hypothesized to decrease food intake and promote weight loss.

Several pre-clinical studies in animal models demonstrated that Otenabant hydrochloride administration led to reduced body weight and food intake []. However, clinical trials yielded mixed results. While some studies showed modest weight loss in patients treated with Otenabant hydrochloride, others failed to show significant efficacy [, ]. Due to these inconsistent findings and safety concerns, further clinical development of Otenabant hydrochloride for obesity was discontinued.

Potential in other conditions:

Beyond obesity, Otenabant hydrochloride has been explored for its possible therapeutic effects in other conditions, including:

  • Non-alcoholic fatty liver disease (NAFLD): Pre-clinical studies suggest that Otenabant hydrochloride may improve liver function and steatosis (fatty liver) in animal models of NAFLD.
  • Neurodegenerative diseases: CB1R blockade has been theorized to have neuroprotective effects. Otenabant hydrochloride was investigated in Alzheimer's disease and Huntington's disease, but clinical trials were halted due to safety concerns and lack of efficacy.

Purity

>98% (or refer to the Certificate of Analysis)

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X2166Z319O

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Cannabinoid
CNR1 [HSA:1268] [KO:K04277]

Wikipedia

Otenabant hydrochloride

Dates

Modify: 2023-08-15
1: Miao Z, Sun H, Liras J, Prakash C. Excretion, metabolism, and pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine- 4-carboxamide, a selective cannabinoid receptor antagonist, in healthy male volunteers. Drug Metab Dispos. 2012 Mar;40(3):568-78. doi: 10.1124/dmd.111.043273. Epub 2011 Dec 20. PubMed PMID: 22187487.
2: Miao Z, Scott DO, Griffith DA, Day R, Prakash C. Excretion, metabolism, and pharmacokinetics of CP-945,598, a selective cannabinoid receptor antagonist, in rats, mice, and dogs. Drug Metab Dispos. 2011 Dec;39(12):2191-208. doi: 10.1124/dmd.111.040360. Epub 2011 Aug 29. PubMed PMID: 21875952.
3: Aronne LJ, Finer N, Hollander PA, England RD, Klioze SS, Chew RD, Fountaine RJ, Powell CM, Obourn JD. Efficacy and safety of CP-945,598, a selective cannabinoid CB1 receptor antagonist, on weight loss and maintenance. Obesity (Silver Spring). 2011 Jul;19(7):1404-14. doi: 10.1038/oby.2010.352. Epub 2011 Feb 3. PubMed PMID: 21293451.
4: Hadcock JR, Griffith DA, Iredale PA, Carpino PA, Dow RL, Black SC, O'Connor R, Gautreau D, Lizano JS, Ward K, Hargrove DM, Kelly-Sullivan D, Scott DO. In vitro and in vivo pharmacology of CP-945,598, a potent and selective cannabinoid CB(1) receptor antagonist for the management of obesity. Biochem Biophys Res Commun. 2010 Apr 2;394(2):366-71. doi: 10.1016/j.bbrc.2010.03.015. Epub 2010 Mar 6. PubMed PMID: 20211605.
5: Griffith DA, Hadcock JR, Black SC, Iredale PA, Carpino PA, DaSilva-Jardine P, Day R, DiBrino J, Dow RL, Landis MS, O'Connor RE, Scott DO. Discovery of 1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylaminopiperidine-4- carboxylic acid amide hydrochloride (CP-945,598), a novel, potent, and selective cannabinoid type 1 receptor antagonist. J Med Chem. 2009 Jan 22;52(2):234-7. doi: 10.1021/jm8012932. PubMed PMID: 19102698.
6: Woods SC. The endocannabinoid system: novel pathway for cardiometabolic Risk-factor reduction. JAAPA. 2007 Nov;Suppl Endocannabinoid:7-10. Review. PubMed PMID: 18047036.

Explore Compound Types